Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1443980-64-0
VCID: VC2577089
InChI: InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-7-8-18-9-11(15)10-5-4-6-12(10)16/h10-11H,4-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCOCC1C2CCCC2=O
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol

Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate

CAS No.: 1443980-64-0

Cat. No.: VC2577089

Molecular Formula: C14H23NO4

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate - 1443980-64-0

Specification

CAS No. 1443980-64-0
Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
IUPAC Name tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate
Standard InChI InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-7-8-18-9-11(15)10-5-4-6-12(10)16/h10-11H,4-9H2,1-3H3
Standard InChI Key HTINMSUVZLMQEV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCOCC1C2CCCC2=O
Canonical SMILES CC(C)(C)OC(=O)N1CCOCC1C2CCCC2=O

Introduction

Structural Characteristics and Chemical Properties

Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate (CAS: 1443980-64-0) is characterized by a complex molecular architecture that incorporates several key structural elements. The compound features a tert-butyl group, a morpholine ring, and a 2-oxocyclopentyl moiety, creating a structurally interesting molecule for applications in organic synthesis and drug discovery.

Physical and Chemical Parameters

The compound possesses the following fundamental chemical properties:

PropertyValue
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
CAS Number1443980-64-0
AppearanceNot specified in literature
Melting PointNot specified in literature
SolubilityLikely soluble in organic solvents such as DMSO, dichloromethane, and chloroform

Structural Features

The compound's architecture can be analyzed in terms of its three primary components:

  • Morpholine Ring: This six-membered heterocycle containing an oxygen and nitrogen atom provides a rigid, basic scaffold that can serve as a hydrogen bond acceptor in biological systems.

  • Tert-butyl Carbamate (Boc) Group: The tert-butyloxycarbonyl protecting group on the nitrogen of the morpholine ring is a common protective group in organic synthesis, allowing for selective reactions and modifications.

  • 2-Oxocyclopentyl Substituent: The cyclopentanone moiety attached to the morpholine ring introduces a carbonyl group that can serve as an electrophilic center for further functionalization.

Applications in Chemical Research and Drug Discovery

Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate has multiple potential applications in chemical research and pharmaceutical development.

As a Building Block in Organic Synthesis

The compound serves as a versatile small molecule scaffold that can be further modified to create more complex structures . The presence of multiple functional groups provides various handles for chemical transformations:

  • The ketone group can undergo reductions, reductive aminations, or nucleophilic additions

  • The Boc-protected nitrogen can be deprotected to enable further functionalization

  • The morpholine ring can be modified or used as a pharmacophore in medicinal chemistry applications

Potential ApplicationRationale
CNS Active AgentsMorpholine-containing compounds often demonstrate blood-brain barrier penetration
Enzyme InhibitorsThe rigid morpholine scaffold can serve as a binding element for various enzyme targets
Anticancer AgentsSimilar morpholine derivatives have shown antitumor activity
Antimicrobial CompoundsThe combination of lipophilic and hydrophilic elements can contribute to antimicrobial properties

The structural elements of this compound suggest its potential value in medicinal chemistry research. The morpholine ring contributes to its basicity, while the cyclopentyl group adds steric bulk, influencing its pharmacokinetic and pharmacodynamic properties.

SupplierCatalog InformationQuantity AvailablePrice (as of 2024)
Cymit QuimicaRef. 3D-THC9806450mg€645.00
Cymit QuimicaRef. 3D-THC98064500mg€1,800.00
AccelaChemSY148870Not specifiedPrice on application

This commercial availability suggests ongoing interest in the compound for various research applications .

Research Context

The compound is described as a "versatile small molecule scaffold," highlighting its potential utility in various chemical research contexts . Its presence in chemical supplier catalogs indicates that it may serve as an important intermediate or building block in synthetic organic chemistry and drug discovery efforts.

Structure-Activity Relationships and Molecular Interactions

Understanding the potential biological activities of tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate requires consideration of its structural features and how they might influence interactions with biological targets.

Pharmacophoric Elements

The compound contains several structural elements that could contribute to biological activity:

Future Research Directions

Research on tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate and related compounds appears to be ongoing, with several promising future directions.

Synthetic Modifications

Future research might focus on:

  • Developing more efficient synthetic routes to the compound

  • Creating analogs with modified substituents on the cyclopentyl ring

  • Exploring the reactivity of the ketone group for creating derivative libraries

  • Investigating stereochemical aspects of the compound and its derivatives

Biological Evaluation

Potential biological investigations could include:

  • Screening against various enzyme targets and receptor systems

  • Evaluation of structure-activity relationships through systematic modification

  • Investigation of pharmacokinetic properties and metabolic stability

  • Development of targeted analogs based on initial biological findings

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator